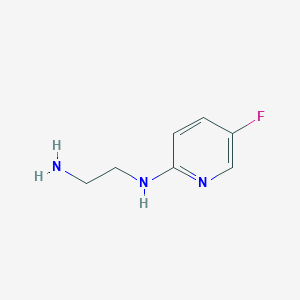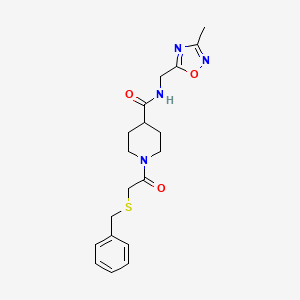![molecular formula C18H23N3O3S B2533508 5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380145-26-4](/img/structure/B2533508.png)
5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group and a piperidine moiety linked through an ether bond to a methylbenzenesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the ether bond: The final step involves the formation of the ether bond between the pyrimidine ring and the piperidine moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and obesity.
Biological Research: The compound is used as a tool to study the molecular mechanisms of receptor activation and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as GPR119 receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to increased insulin secretion and improved glucose tolerance . The activation of GPR119 receptors also promotes the release of incretin hormones, which further enhance insulin secretion and glucose uptake.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine: This compound shares a similar pyrimidine core and piperidine moiety but differs in the substitution pattern on the aromatic ring.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine lies in its specific substitution pattern and its potent activity as a GPR119 agonist. This makes it a valuable compound for the development of new therapeutic agents targeting metabolic disorders such as diabetes and obesity .
Propiedades
IUPAC Name |
5-ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-3-15-12-19-18(20-13-15)24-16-8-10-21(11-9-16)25(22,23)17-6-4-14(2)5-7-17/h4-7,12-13,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIGGJYGWVVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2533426.png)
![N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2533427.png)
![N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide](/img/structure/B2533428.png)


![1-[2-(2-methoxyphenyl)-2-oxoethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2533433.png)
![(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2533434.png)


![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B2533440.png)
![4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2533442.png)
![3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2533443.png)


